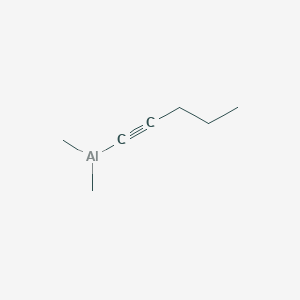
Dimethyl(pent-1-yn-1-yl)alumane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(pent-1-yn-1-yl)alumane is an organoaluminum compound characterized by the presence of a carbon-carbon triple bond (alkyne) and an aluminum atom bonded to two methyl groups and a pent-1-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl(pent-1-yn-1-yl)alumane can be synthesized through various methods. One common approach involves the reaction of trimethylaluminum with a terminal alkyne, such as pent-1-yne, under controlled conditions. The reaction typically proceeds via the following steps:
Formation of the Alkyne Complex: The terminal alkyne reacts with trimethylaluminum to form an intermediate complex.
Substitution Reaction: The intermediate complex undergoes a substitution reaction, where one of the methyl groups is replaced by the pent-1-yn-1-yl group.
The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction temperature and solvent choice can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(pent-1-yn-1-yl)alumane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can participate in reduction reactions, often acting as a reducing agent in organic synthesis.
Substitution: The alkyne group can undergo substitution reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophiles like halogens (e.g., bromine, chlorine) or organohalides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aluminum oxides, while substitution reactions can produce a variety of substituted alkyne derivatives.
Scientific Research Applications
Dimethyl(pent-1-yn-1-yl)alumane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions, including polymerization and hydrogenation.
Material Science: It is employed in the preparation of advanced materials, such as aluminum-containing polymers and nanomaterials.
Medicinal Chemistry: Research is ongoing to explore its potential in the synthesis of pharmaceutical intermediates and active compounds.
Mechanism of Action
The mechanism by which Dimethyl(pent-1-yn-1-yl)alumane exerts its effects involves several key steps:
Coordination: The aluminum atom coordinates with the alkyne group, forming a stable complex.
Activation: The coordinated alkyne is activated, making it more reactive towards nucleophiles or electrophiles.
Reaction Pathways: Depending on the reaction conditions, the activated alkyne can undergo various transformations, such as addition, substitution, or cyclization.
Comparison with Similar Compounds
Similar Compounds
Trimethylaluminum: A simpler organoaluminum compound with three methyl groups.
Diethyl(pent-1-yn-1-yl)alumane: Similar structure but with ethyl groups instead of methyl groups.
Dimethyl(phenylethynyl)alumane: Contains a phenylethynyl group instead of a pent-1-yn-1-yl group.
Uniqueness
Dimethyl(pent-1-yn-1-yl)alumane is unique due to the presence of the pent-1-yn-1-yl group, which imparts distinct reactivity and properties compared to other organoaluminum compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in organic synthesis and industrial applications.
Properties
CAS No. |
77102-19-3 |
|---|---|
Molecular Formula |
C7H13Al |
Molecular Weight |
124.16 g/mol |
IUPAC Name |
dimethyl(pent-1-ynyl)alumane |
InChI |
InChI=1S/C5H7.2CH3.Al/c1-3-5-4-2;;;/h3,5H2,1H3;2*1H3; |
InChI Key |
TZHIJSSJDNNMHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#C[Al](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















